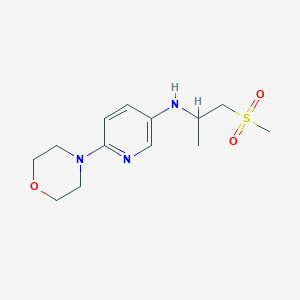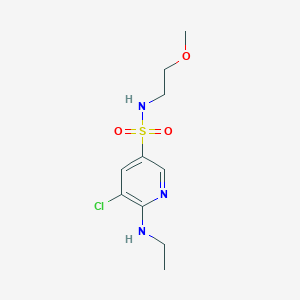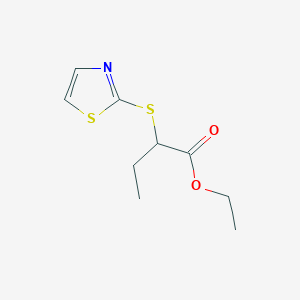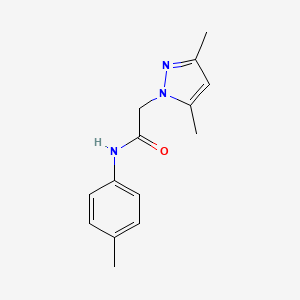
N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine, also known as MP-SPRINT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits unique biochemical and physiological effects that make it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine involves the inhibition of the target enzymes and receptors. This inhibition results in the modulation of various signaling pathways, leading to the regulation of physiological processes such as cell proliferation, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for the study of various physiological processes. However, one limitation of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further characterization of its mechanism of action and its effects on various physiological processes. Additionally, the optimization of the synthesis method and the improvement of its solubility could also be explored to facilitate its use in various experimental setups.
Synthesemethoden
The synthesis of N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine involves the reaction between 6-bromo-3-nitropyridine-2-amine and 2-(morpholin-4-yl)propane-1-sulfonyl chloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including protein kinase C (PKC), phosphodiesterase 4 (PDE4), and the dopamine D3 receptor. These enzymes and receptors are involved in the regulation of various physiological processes, and their dysregulation has been implicated in the development of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-methylsulfonylpropan-2-yl)-6-morpholin-4-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11(10-20(2,17)18)15-12-3-4-13(14-9-12)16-5-7-19-8-6-16/h3-4,9,11,15H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIVEQAIDCWKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)NC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
